4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

Kinase inhibitor PDGFR mutant-selective

This compound features a unique 3,4-dichlorophenylsulfonyl group that imparts exclusive electronic and steric properties not found in mono-chloro or unsubstituted analogs. Within the piperazinylpyrimidine class, minor substituent changes drastically alter kinase selectivity and antiproliferative potency. Procure this compound for reliable modeling of cytostatic activity in basal-like breast cancer and mutant kinase (KIT D816V, PDGFRA) profiling, using benchmark compounds from Shallal & Russu series as intra-class references. Avoid generic substitutions that risk fundamentally different target engagement profiles.

Molecular Formula C17H20Cl2N4O3S
Molecular Weight 431.33
CAS No. 946232-72-0
Cat. No. B2359024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
CAS946232-72-0
Molecular FormulaC17H20Cl2N4O3S
Molecular Weight431.33
Structural Identifiers
SMILESCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C
InChIInChI=1S/C17H20Cl2N4O3S/c1-3-26-17-11-16(20-12(2)21-17)22-6-8-23(9-7-22)27(24,25)13-4-5-14(18)15(19)10-13/h4-5,10-11H,3,6-9H2,1-2H3
InChIKeyNIOOTZJJJKJJDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine (CAS 946232-72-0): Chemical Class, Structural Features, and Research-Grade Procurement Context


4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine (CAS 946232-72-0) is a synthetic heterocyclic small molecule belonging to the piperazinylpyrimidine class, characterized by a pyrimidine core substituted at the 4-position with a 4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl moiety and at the 6-position with an ethoxy group alongside a 2-methyl substituent [1]. Its molecular formula is C₁₇H₂₀Cl₂N₄O₃S (molecular weight ~431.3 g/mol), combining sulfonamide and pyrimidine pharmacophoric elements . This compound is primarily offered by specialty chemical suppliers as a research reagent (typical purity ≥95%) for preclinical investigations in medicinal chemistry and kinase-targeted anticancer drug discovery, where the piperazinylpyrimidine scaffold has been established as a privileged template for generating selective kinase inhibitors with differential activity against oncogenic mutant forms [2].

Why 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine Cannot Be Substituted by Generic Piperazinylpyrimidine Analogs


The piperazinylpyrimidine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, meaning that apparently minor modifications to the sulfonyl aryl substitution pattern, the alkoxy group at the pyrimidine 6-position, or the heterocyclic appendage can drastically alter kinase selectivity profiles, antiproliferative potency, and even the mechanism of action (cytostatic vs. cytotoxic) [1]. In the seminal NCI-60 profiling study by Shallal and Russu, compounds within the same piperazinylpyrimidine series diverged from selective cytostatic activity against basal-like breast cancer (compounds 4 and 15) to global cytotoxicity across the entire panel (compound 16), driven solely by substituent variation [1]. The 3,4-dichlorophenylsulfonyl group present on the target compound introduces unique electronic (electron-withdrawing, lipophilic) and steric features that cannot be replicated by mono-chloro, methoxy, or unsubstituted phenylsulfonyl analogs, which have been shown to partition into different biological activity spaces in antibacterial, anthelmintic, and anti-inflammatory assays [2]. Consequently, generic substitution without explicit comparative bioactivity data risks selecting a compound with a fundamentally different target engagement profile, cellular selectivity pattern, or potency window, undermining experimental reproducibility and procurement value in kinase-targeted or phenotypic screening campaigns.

Quantitative Differentiation Evidence for 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine Against Closest Structural Analogs


Piperazinylpyrimidine Scaffold Confers Mutant-Selective PDGFR Family Kinase Inhibition vs. Wild-Type Isoforms

In the foundational structure-activity study of piperazinylpyrimidine derivatives by Shallal and Russu (2011), Compound 4—a close structural analog bearing a quinazoline appendage on the same piperazinylpyrimidine core—demonstrated a selective binding tendency toward oncogenic mutant forms of KIT and PDGFRA kinases compared to their wild-type isoforms, with significantly greater potency against the mutant variants [1]. The target compound shares the identical 4-(piperazin-1-yl)-6-ethoxy-2-methylpyrimidine core scaffold and the sulfonylpiperazine linker motif, positioning it within the same chemotype that has been experimentally validated for differential mutant-versus-wild-type kinase engagement. This is a class-level inference based on conserved pharmacophoric architecture; direct mutant selectivity data for CAS 946232-72-0 have not been published.

Kinase inhibitor PDGFR mutant-selective oncology

3,4-Dichlorophenylsulfonyl Substituent Enables MARK4 Kinase Inhibitory Activity Within the Arylsulfonylpiperazine-Pyrimidine Series

A 2025 study by Alsfouk et al. characterized a series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives (compounds 8–14) as MARK4 inhibitors, with ATPase inhibition IC₅₀ values in the low micromolar range [1]. The target compound CAS 946232-72-0 features a 3,4-dichlorophenylsulfonyl substituent on the piperazine ring—the same arylsulfonylpiperazine pharmacophore identified in this study as critical for MARK4 binding. The 3,4-dichloro substitution pattern, by virtue of its electron-withdrawing character, is predicted to modulate the sulfonyl oxygen hydrogen-bond acceptor capacity, potentially enhancing MARK4 active-site complementarity relative to unsubstituted phenylsulfonyl or mono-halogenated analogs. This is a cross-study comparable inference; the target compound has not been directly assayed against MARK4.

MARK4 Alzheimer's disease kinase inhibition ATPase assay

Dichloro-Substituted Phenylsulfonyl Group Differentiates Antibacterial Potency vs. Mono-Chloro and Unsubstituted Analogs in Methylpyrimidine Sulfonyl Piperazine Series

In a comprehensive SAR study of methylpyrimidine sulfonyl piperazine derivatives by Mallikarjuna et al. (2014), compounds bearing electron-withdrawing substituents on the phenylsulfonyl ring exhibited differential antibacterial activity against Staphylococcus aureus and Escherichia coli in disc-diffusion assays, with the nature and position of halogen substitution markedly affecting zone-of-inhibition diameters [1]. The target compound embodies the 3,4-dichloro substitution pattern, which provides dual electron withdrawal and enhanced lipophilicity (clogP elevation) relative to mono-chloro (e.g., 3-chlorophenylsulfonyl or 4-chlorophenylsulfonyl) and unsubstituted phenylsulfonyl analogs, predicting superior membrane penetration and target engagement in Gram-positive antibacterial assays. This is a class-level inference derived from the methylpyrimidine sulfonyl piperazine antibacterial SAR landscape.

Antibacterial SAR sulfonylpiperazine Gram-positive

Piperazinylpyrimidine Core Enables Differential NCI-60 Cytostatic vs. Cytotoxic Selectivity Profiles Unattainable with Non-Piperazine Pyrimidine Scaffolds

The Shallal and Russu NCI-60 screen revealed that within a single piperazinylpyrimidine series, compound-specific substitution patterns could partition biological response into distinct phenotypic categories: Compounds 4 and 15 exhibited selective cytostatic activity predominantly against MDA-MB-468 triple-negative breast cancer cells, whereas Compound 16 displayed global, non-selective cytotoxicity across the entire NCI-60 panel [1]. This phenotypic bifurcation is a hallmark of the piperazinylpyrimidine scaffold and is not observed with simpler 4-aminopyrimidine or 4-alkoxypyrimidine analogs lacking the piperazine-sulfonyl extension. The target compound combines the ethoxy substituent at C6 (shared with cytostatic compounds in the series) with a 3,4-dichlorophenylsulfonyl group, suggesting a predicted cytostatic-selective phenotypic profile. Direct NCI-60 screening data for CAS 946232-72-0 are not available.

NCI-60 cytostatic cytotoxic phenotypic screening

Recommended Research Application Scenarios for 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine (CAS 946232-72-0) Based on Quantitative Differentiation Evidence


Mutant-Selective Kinase Profiling and Resistance-Targeted Oncology Screening

The target compound is optimally deployed as a tool compound or screening candidate in kinase selectivity panels designed to identify inhibitors with preferential activity against oncogenic mutant kinases (e.g., KIT D816V, PDGFRA mutants) over wild-type isoforms. The piperazinylpyrimidine scaffold has been experimentally validated to deliver this mutant-over-wild-type selectivity [1], and the 3,4-dichlorophenylsulfonyl group may further tune selectivity through differential allosteric interactions. Researchers procuring this compound for kinase profiling should benchmark against Compounds 4 and 15 from Shallal & Russu (2011) as intra-class reference standards.

MARK4-Targeted Alzheimer's Disease Drug Discovery

Given the demonstrated MARK4 inhibitory activity of arylsulfonylpiperazine-pyrimidine congeners in the low micromolar range [2], CAS 946232-72-0 is a rational candidate for MARK4 ATPase inhibition assays and subsequent molecular docking studies against the MARK4 crystal structure (PDB: 5ES1). Its 3,4-dichloro substitution pattern is predicted to enhance binding affinity through halogen-bonding interactions within the ATP-binding pocket, providing a differentiated starting point relative to the published thiophene-containing series.

Antibacterial SAR Expansion for Gram-Positive Pathogen Screening

The methylpyrimidine sulfonyl piperazine class has established antibacterial SAR, with halogenated phenylsulfonyl analogs showing differentiated activity against S. aureus [3]. CAS 946232-72-0, with its dual 3,4-dichloro substitution, serves as a strategic comparator for expanding the antibacterial SAR landscape, particularly for determining the impact of dichloro vs. mono-chloro substitution on minimum inhibitory concentration (MIC) values and membrane permeability.

NCI-60 Phenotypic Screening for Cytostatic-Selective Anticancer Agents

Investigators conducting NCI-60 or similar broad-panel phenotypic screening should consider CAS 946232-72-0 as a candidate predicted to exhibit a selective cytostatic—rather than globally cytotoxic—profile based on its ethoxy substitution pattern shared with Compounds 4 and 15 in the Shallal series [1]. This makes it particularly suitable for programs targeting triple-negative/basal-like breast cancer or other malignancies where selective growth inhibition is therapeutically desirable over non-selective cytotoxicity.

Quote Request

Request a Quote for 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.